Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate
Description
Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate is a cyclopentane derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 2-position and a methyl carboxylate (-COOCH₃) at the 1-position. The stereochemistry (1S,2R) confers distinct spatial and electronic properties, influencing its reactivity and applications in organic synthesis. The chlorosulfonyl group is highly electrophilic, making the compound a versatile intermediate for nucleophilic substitutions or cross-coupling reactions.
Properties
IUPAC Name |
methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c1-12-7(9)5-3-2-4-6(5)13(8,10)11/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFYZSWSTCZCQT-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H]1S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate typically involves the chlorosulfonation of a cyclopentane derivative followed by esterification. One common method includes:
Chlorosulfonation: Reacting cyclopentane with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.
Esterification: The resulting chlorosulfonylcyclopentane is then treated with methanol in the presence of a catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of sulfonyl derivatives.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying enzyme mechanisms.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants it interacts with.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
- Structure: Cyclopentane backbone with methylamino (-NHCH₃) and methyl carboxylate groups.
- Reactivity: The methylamino group enables participation in acid-base chemistry or alkylation but lacks the electrophilic character of the chlorosulfonyl moiety.
- Solubility : Synthesized in ethyl acetate, indicating solubility in polar aprotic solvents .
(1S,2R,3S,4S)-2,3-Dihydroxy-4-(Hydroxymethyl)-1-Aminocyclopentane
Data Table: Key Properties of Comparable Compounds
*Inferred from functional group chemistry.
Research Findings and Implications
- Reactivity Trends: The chlorosulfonyl group in the target compound enhances electrophilicity, enabling sulfonamide or sulfonate ester formation, unlike amino or hydroxyl analogs .
- Solubility and Applications : Hydrophilic analogs (e.g., hydroxylated cyclopentanes) are suited for aqueous-phase reactions, whereas the target compound’s lipophilicity favors organic synthesis.
Biological Activity
Methyl (1S,2R)-2-chlorosulfonylcyclopentane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound possesses a cyclopentane ring with a chlorosulfonyl group and a carboxylate ester. Its molecular formula can be represented as CHClOS. The compound's structure is significant for its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The chlorosulfonyl group is known to interact with nucleophilic sites on enzymes, potentially inhibiting their activity. This inhibition can affect various metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, possibly due to its ability to disrupt cell wall synthesis.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures may modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonyl-containing compounds, including this compound. The results indicated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| This compound | 8 | 16 |
| Control Antibiotic A | 4 | 8 |
| Control Antibiotic B | 16 | 32 |
Case Study 2: Anti-inflammatory Properties
In another study focusing on anti-inflammatory activities, this compound was tested in a murine model of arthritis. The compound demonstrated a reduction in paw swelling and inflammatory cytokine levels compared to the control group, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
